5-Chloro-3-fluoro-2-iodopyridine
Overview
Description
5-Chloro-3-fluoro-2-iodopyridine (CFI) is an organic compound containing a pyridine ring with a chlorine, fluorine, and iodine substituent. It is a colorless solid that is soluble in water and alcohols. CFI has a wide range of applications in scientific research due to its unique properties. It is used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Halogen-rich Intermediates in Medicinal Chemistry
5-Chloro-3-fluoro-2-iodopyridine is explored as a potential building block in medicinal chemistry. Its synthesis, alongside other halopyridines, serves as a foundation for creating a variety of pentasubstituted pyridines with functionalities valuable for further chemical manipulations (Wu et al., 2022).
Structural Transformation for Industrial Applications
This compound can be transformed into various other structures, such as 2,5-dichloro-3-fluoropyridine and 4-pyridinecarboxylic acids. These transformations are crucial in the manufacturing processes of industrial pesticides, demonstrating its versatility in industrial chemistry (Schlosser & Bobbio, 2002).
Synthesis of Polysubstituted Pyridines and Alkaloids
The compound is used in the metalation of iodopyridines, which is a key step in synthesizing various polysubstituted pyridines. These pyridines are integral in creating fused polyaromatic alkaloids, highlighting its role in complex organic synthesis (Rocca et al., 1993).
Investigating Nucleophilic Substitution Rates
Research into the rates of nucleophilic substitution in halopyridines, including those similar to this compound, provides insights into reaction kinetics and mechanisms. This is important for understanding and optimizing chemical reactions in pharmaceutical research (Schlosser & Rausis, 2005).
Development of Pharmaceutical Building Blocks
Its deprotonation study has led to the creation of new trihalopyridinecarboxylic acids, which are valuable building blocks for pharmaceutical research. This has opened pathways to synthesizing a myriad of new structures for medical purposes (Bobbio & Schlosser, 2001).
Radiosynthesis in Medical Imaging
This compound is involved in the radiosynthesis of fluoropyridines, which are crucial in medical imaging techniques like Positron Emission Tomography (PET). This demonstrates its application in developing medical diagnostics tools (Pauton et al., 2019).
Mechanism of Action
Target of Action
Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
Fluoropyridines in general can interact with various biological targets due to their unique chemical properties .
Biochemical Pathways
Fluoropyridines can potentially affect a wide range of biochemical pathways due to their broad reactivity .
Pharmacokinetics
The pharmacokinetics of fluorinated compounds can vary widely depending on their specific chemical structure .
Result of Action
Fluoropyridines can have a wide range of effects due to their ability to interact with various biological targets .
Action Environment
The properties of fluoropyridines can be influenced by various environmental factors .
properties
IUPAC Name |
5-chloro-3-fluoro-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAMIXTBBVWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446922 | |
Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
514797-98-9 | |
Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514797-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Chloro-3-fluoro-2-iodopyridine in the presented research?
A1: The abstract describes this compound as a key intermediate in a series of reactions designed to synthesize various substituted pyridines, including 4-pyridinecarboxylic acids and other halogenated pyridines. Specifically, it serves as a precursor to 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid, 5-chloro-3-fluoro-6-iodo-2-pyridinecarboxyic acid, and 3-chloro-5-fluoro-2,6-pyridinecarboxylic acid []. This highlights the versatility of this compound as a building block in organic synthesis.
Q2: What type of reaction does this compound undergo in this research?
A2: The research demonstrates that this compound undergoes an interesting isomerization reaction when treated with lithium diisopropylamide. This reaction involves the exchange of positions between lithium and iodine on the pyridine ring []. This isomerization is crucial for the subsequent transformations leading to the diverse range of substituted pyridine products described in the study.
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